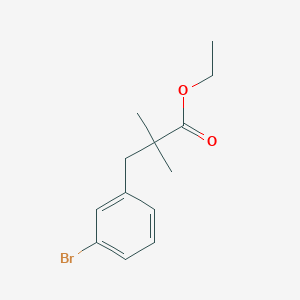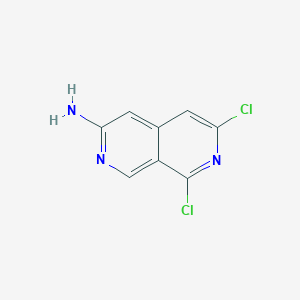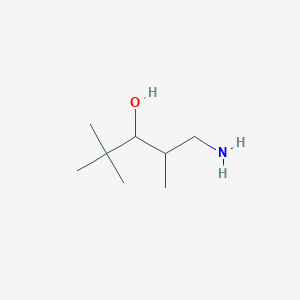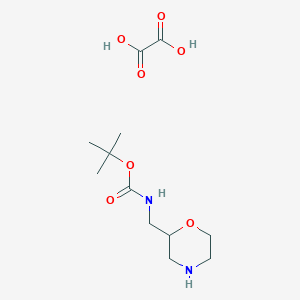
Ethyl 3-(3-bromophenyl)-2,2-dimethylpropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-(3-bromophenyl)-2,2-dimethylpropanoate is an organic compound characterized by the presence of a bromophenyl group attached to a dimethylpropanoate ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(3-bromophenyl)-2,2-dimethylpropanoate typically involves the esterification of 3-(3-bromophenyl)-2,2-dimethylpropanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation and recrystallization to obtain the desired product in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-(3-bromophenyl)-2,2-dimethylpropanoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The ester can be oxidized to the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and catalysts (e.g., palladium on carbon).
Reduction: Reducing agents (e.g., LiAlH4), solvents (e.g., ether).
Oxidation: Oxidizing agents (e.g., KMnO4), solvents (e.g., water, acetone).
Major Products
Substitution: Products depend on the nucleophile used (e.g., amine-substituted derivatives).
Reduction: Ethyl 3-(3-bromophenyl)-2,2-dimethylpropanol.
Oxidation: 3-(3-bromophenyl)-2,2-dimethylpropanoic acid.
Applications De Recherche Scientifique
Ethyl 3-(3-bromophenyl)-2,2-dimethylpropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Ethyl 3-(3-bromophenyl)-2,2-dimethylpropanoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The bromophenyl group can enhance binding affinity to certain targets, while the ester group may influence the compound’s pharmacokinetic properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 3-(4-bromophenyl)-2,2-dimethylpropanoate: Similar structure but with the bromine atom in the para position.
Ethyl 3-(3-chlorophenyl)-2,2-dimethylpropanoate: Similar structure but with a chlorine atom instead of bromine.
Ethyl 3-(3-bromophenyl)-2,2-dimethylbutanoate: Similar structure but with an additional methyl group on the propanoate chain.
Uniqueness
Ethyl 3-(3-bromophenyl)-2,2-dimethylpropanoate is unique due to the specific positioning of the bromine atom, which can influence its reactivity and interactions with other molecules. The combination of the bromophenyl group and the dimethylpropanoate ester provides a distinct chemical profile that can be leveraged in various applications.
Propriétés
Formule moléculaire |
C13H17BrO2 |
|---|---|
Poids moléculaire |
285.18 g/mol |
Nom IUPAC |
ethyl 3-(3-bromophenyl)-2,2-dimethylpropanoate |
InChI |
InChI=1S/C13H17BrO2/c1-4-16-12(15)13(2,3)9-10-6-5-7-11(14)8-10/h5-8H,4,9H2,1-3H3 |
Clé InChI |
JYRWHRAWTDQPAN-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C)(C)CC1=CC(=CC=C1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![tert-butyl (5R,10R)-10-ethyl-1,9-diazaspiro[4.5]decane-9-carboxylate](/img/structure/B13151569.png)


![tert-butyl N-[1-(4-aminopiperidin-1-yl)-1-oxobutan-2-yl]carbamate](/img/structure/B13151590.png)





amine](/img/structure/B13151624.png)

![8-Methyl-2,3,4,5-tetrahydropyrido[3,2-f][1,4]oxazepine dihydrochloride](/img/structure/B13151630.png)
